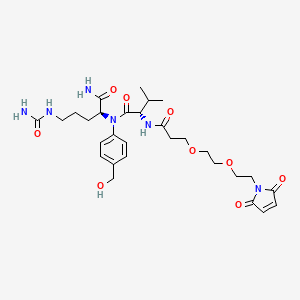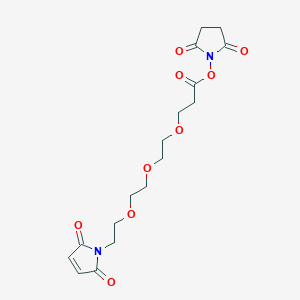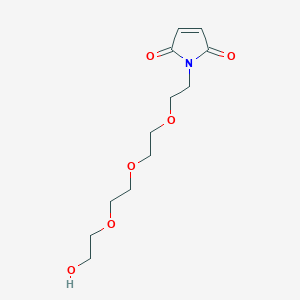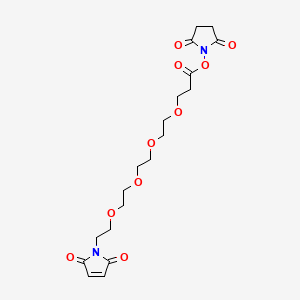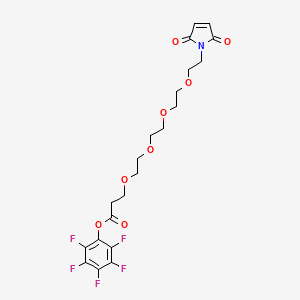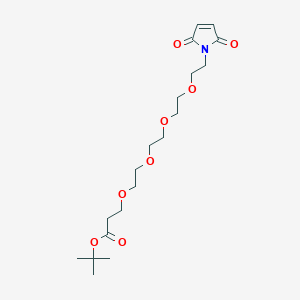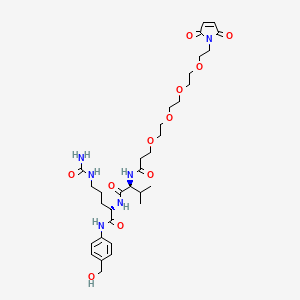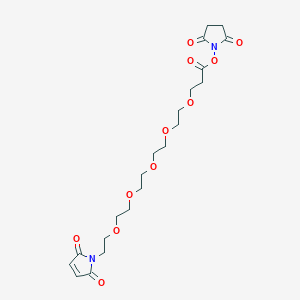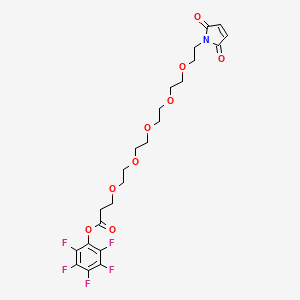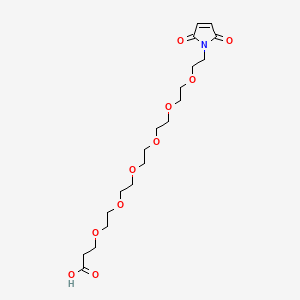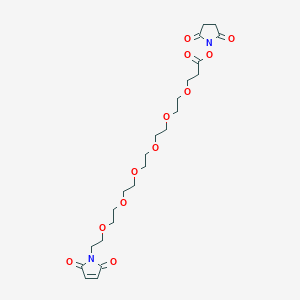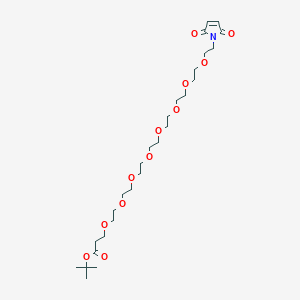
MDK3673
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MDK3673, also known as Olfr895-Agonist-10, is a novel specific agonist of odorant receptor 895 (Olfr895).
科学的研究の応用
Regulation of MDMX Nuclear Import and Degradation
MDMX, a regulator of p53 during mouse embryonic development, undergoes changes in response to DNA damage. MDMX phosphorylation, particularly at S367, is pivotal for binding with 14‐3‐3 proteins, nuclear import, and degradation by MDM2. This phosphorylation is mediated by Chk2 and is crucial for p53 activation in response to DNA damage, highlighting the significance of the MDMX–14‐3‐3 interaction in regulating p53 response (Lebron, Chen, Gilkes, & Chen, 2006).
ATM and Chk2-Dependent Phosphorylation of MDMX and p53 Activation
DNA damage induces ATM-dependent phosphorylation and degradation of MDMX, particularly at S367, contributing to p53 activation. Phosphorylation of MDMX leads to its degradation by MDM2, enhancing p53's response to DNA damage. This process underscores the role of MDM2's E3 ligase activity being redirected to MDMX after DNA damage, contributing to p53 activation (Chen, Gilkes, Pan, Lane, & Chen, 2005).
DNA Damage-Induced Phosphorylation of MdmX at Serine 367
The phosphorylation of MdmX at S367 plays a crucial role in p53 activation following DNA damage. This phosphorylation leads to Mdm2-dependent degradation of MdmX, underscoring the importance of post-translational modifications in the p53 regulatory pathway (Okamoto et al., 2005).
FGFR4 Y367C Mutation in Breast Cancer Cells
The Y367C mutation in FGFR4, found in the MDA-MB453 breast cancer cell line, leads to constitutive phosphorylation and activation of the mitogen-activated protein kinase cascade. This mutation is indicative of FGFR4's potential role as a driver of tumor growth, particularly when altered genetically (Roidl et al., 2010).
特性
CAS番号 |
2098493-67-3 |
|---|---|
製品名 |
MDK3673 |
分子式 |
C14H17NO4 |
分子量 |
263.29 |
IUPAC名 |
(E)-3-((E)-1-Hydroxy-3-(piperidin-1-yl)allylidene)-6-methyl-2H-pyran-2,4(3H)-dione |
InChI |
InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,16H,2-4,6-7H2,1H3/b8-5+,13-11+ |
InChIキー |
RDWDADATHXKRTQ-PGMBSLALSA-N |
SMILES |
O=C1/C(C(C=C(C)O1)=O)=C(O)\C=C\N2CCCCC2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



